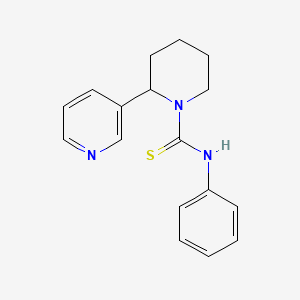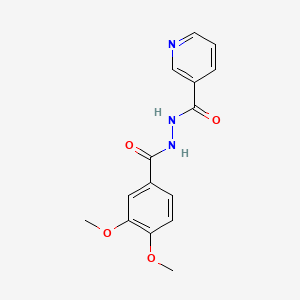![molecular formula C17H15BrN2OS B5229971 1-{3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}ethanone hydrobromide](/img/structure/B5229971.png)
1-{3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}ethanone hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}ethanone hydrobromide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. This compound is commonly referred to as PTE hydrobromide and is a white, crystalline powder that is soluble in water. In
Wissenschaftliche Forschungsanwendungen
PTE hydrobromide has been extensively studied for its potential applications in various scientific research fields. One of the most common applications of PTE hydrobromide is in the study of protein kinase inhibitors. PTE hydrobromide has been found to be a potent inhibitor of protein kinase C (PKC) and has been used in various studies to investigate the role of PKC in various cellular processes such as cell proliferation, differentiation, and apoptosis.
PTE hydrobromide has also been studied for its potential applications in cancer research. It has been found to inhibit the growth of various cancer cell lines and has been proposed as a potential chemotherapeutic agent. Additionally, PTE hydrobromide has been found to have anti-inflammatory properties and has been studied for its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
Wirkmechanismus
The mechanism of action of PTE hydrobromide involves the inhibition of PKC. PKC is a family of serine/threonine kinases that play a crucial role in various cellular processes. PKC is activated by various stimuli such as growth factors, hormones, and neurotransmitters. Once activated, PKC phosphorylates various downstream targets, leading to various cellular responses.
PTE hydrobromide inhibits PKC by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its downstream targets, leading to the inhibition of various cellular processes.
Biochemical and Physiological Effects:
PTE hydrobromide has been found to have various biochemical and physiological effects. One of the most significant effects of PTE hydrobromide is the inhibition of PKC. This leads to the inhibition of various cellular processes such as cell proliferation, differentiation, and apoptosis.
PTE hydrobromide has also been found to have anti-inflammatory properties. It inhibits the production of various pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This makes PTE hydrobromide a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using PTE hydrobromide in lab experiments is its potency as a PKC inhibitor. PTE hydrobromide has been found to be a more potent inhibitor of PKC than other commonly used PKC inhibitors such as staurosporine and bisindolylmaleimide.
One of the limitations of using PTE hydrobromide in lab experiments is its potential cytotoxicity. PTE hydrobromide has been found to be cytotoxic to various cancer cell lines at high concentrations. Therefore, it is important to use appropriate concentrations of PTE hydrobromide in lab experiments to avoid cytotoxic effects.
Zukünftige Richtungen
There are several future directions for the study of PTE hydrobromide. One of the most significant directions is the investigation of its potential applications in cancer research. PTE hydrobromide has been found to inhibit the growth of various cancer cell lines, and further studies are needed to investigate its potential as a chemotherapeutic agent.
Another future direction is the investigation of the potential side effects of PTE hydrobromide. Although PTE hydrobromide has been found to be relatively safe in various studies, further studies are needed to investigate its potential side effects in humans.
Conclusion:
In conclusion, PTE hydrobromide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various scientific research fields. Its potent inhibition of PKC makes it a valuable tool for investigating the role of PKC in various cellular processes. Additionally, its potential applications in cancer research and inflammatory diseases make it a promising therapeutic agent. Further studies are needed to investigate its potential applications and side effects.
Synthesemethoden
PTE hydrobromide can be synthesized by reacting 2-aminothiophenol with 4-bromobenzonitrile in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 3-bromoacetophenone to form PTE hydrobromide. This synthesis method has been reported in various research articles and has been found to be efficient in producing high yields of PTE hydrobromide.
Eigenschaften
IUPAC Name |
1-[3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl]ethanone;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS.BrH/c1-12(20)14-8-5-9-15(10-14)18-17-19-16(11-21-17)13-6-3-2-4-7-13;/h2-11H,1H3,(H,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSERPWJHYDBARE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=NC(=CS2)C3=CC=CC=C3.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24789101 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-{3-[(4-Phenyl-1,3-thiazol-2-yl)amino]phenyl}ethanone hydrobromide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-chlorobenzyl)piperazine oxalate](/img/structure/B5229888.png)
![4-methyl-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B5229896.png)
![3-chloro-5-(4-fluorophenyl)-N-(3-hydroxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5229899.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5229903.png)
![5-[(4-acetyl-2-methoxyphenoxy)methyl]-N-(tetrahydro-2H-pyran-4-yl)-3-isoxazolecarboxamide](/img/structure/B5229913.png)
![1-{2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5229924.png)

![methyl {5-bromo-4-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenoxy}acetate](/img/structure/B5229940.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]benzamide](/img/structure/B5229944.png)



![5-[(4-benzoyl-1-piperidinyl)carbonyl]-1-(2-fluorobenzyl)-2-piperidinone](/img/structure/B5229964.png)
![1-[(2,4-dimethylbenzyl)thio]-7,7-dimethyl-4-phenyl-6,9-dihydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5229969.png)